[2-(Tert-butoxy)phenyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFZEBQIQFAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Tert Butoxy Phenyl Methanamine and Its Stereoisomers
Chiral Resolution Strategies for [2-(Tert-butoxy)phenyl]methanamine
Chiral resolution is a widely employed method for separating a racemic mixture into its constituent enantiomers. This is often achieved by converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated. libretexts.orglibretexts.org
Diastereomeric Salt Formation Approaches
A common and effective strategy for resolving racemic amines is through the formation of diastereomeric salts. advanceseng.com This process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting salts, being diastereomers, exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org
The general principle involves the reaction of a racemic mixture of this compound with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org This creates a mixture of two diastereomeric salts:
(R)-[2-(tert-butoxy)phenyl]methanamine · (chiral acid)
(S)-[2-(tert-butoxy)phenyl]methanamine · (chiral acid)
These diastereomeric salts can then be separated based on their differential solubility in a suitable solvent system. Subsequent treatment of the separated diastereomeric salts with a base regenerates the respective pure enantiomer of the amine. libretexts.org The efficiency of the resolution is dependent on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. rsc.org
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
| (+)-Tartaric acid | Acid |
| (-)-Malic acid | Acid |
| (-)-Mandelic acid | Acid |
| (+)-Camphor-10-sulfonic acid | Acid |
This table is illustrative and not exhaustive.
Enzymatic Resolution Techniques
Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure amines. This method utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govresearchgate.net
A common approach is the kinetic resolution of a racemic amine via enzyme-catalyzed acylation. For instance, a lipase (B570770) like Candida antarctica lipase B (CAL-B) can be used to selectively acylate one enantiomer of this compound in the presence of an acyl donor, such as an ester. mdpi.comnih.gov This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by standard chromatographic techniques. The enzymatic process often demonstrates high enantioselectivity. mdpi.comresearchgate.net
The efficiency of enzymatic resolution is influenced by factors such as the choice of enzyme, solvent, temperature, and acyl donor. mdpi.com
Table 2: Key Parameters in Enzymatic Resolution
| Parameter | Description |
| Enzyme | The choice of lipase is crucial for achieving high enantioselectivity. nih.govmdpi.com |
| Solvent | The solvent can significantly impact enzyme activity and stability. mdpi.com |
| Temperature | Reaction temperature affects the rate and selectivity of the enzymatic reaction. mdpi.com |
| Acyl Donor | The nature of the acyl donor can influence the reaction kinetics. |
Asymmetric Synthesis Routes to Enantiopure this compound
Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture.
Enantioselective Reductions of Precursors
A key strategy for the asymmetric synthesis of this compound involves the enantioselective reduction of a suitable prochiral precursor, such as 2-(tert-butoxy)benzonitrile. This transformation can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.
Biocatalytic reduction using whole-cell biocatalysts or isolated enzymes like carbonyl reductases can provide the desired chiral amine with high enantioselectivity. acs.org For example, the reduction of a β-ketonitrile can yield the corresponding (R)-β-hydroxy nitrile, which can be a precursor to the target amine. acs.org
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. nih.gov The auxiliary is then removed to yield the desired enantiomerically enriched product.
A widely used and versatile chiral auxiliary for the asymmetric synthesis of amines is tert-butanesulfinamide. nih.govyale.eduiupac.orgresearchgate.net The synthesis typically involves the condensation of tert-butanesulfinamide with 2-(tert-butoxy)benzaldehyde to form a tert-butanesulfinyl imine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. iupac.orgresearchgate.net Finally, acidic cleavage of the sulfinyl group furnishes the enantiomerically enriched this compound. nih.govresearchgate.net This method is applicable to a broad range of substrates and allows for the synthesis of both enantiomers by using either the (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary. iupac.org
Table 3: General Steps in Chiral Auxiliary-Mediated Synthesis
| Step | Description |
| 1. Condensation | Reaction of the aldehyde with the chiral auxiliary to form a chiral imine. nih.govresearchgate.net |
| 2. Nucleophilic Addition | Diastereoselective addition of a nucleophile to the chiral imine. iupac.org |
| 3. Cleavage | Removal of the chiral auxiliary to yield the enantiopure amine. nih.govresearchgate.net |
Asymmetric Catalytic Amination Strategies
Asymmetric catalytic amination represents a direct and atom-economical approach to chiral amines. This can involve the use of chiral catalysts to control the stereochemical outcome of the amination of a prochiral substrate.
For instance, the asymmetric Mannich reaction, catalyzed by a chiral amine catalyst like L-proline or its derivatives, can be employed. kyoto-u.ac.jp This reaction involves the addition of an enolizable carbonyl compound to an imine, with the chiral catalyst guiding the formation of one enantiomer of the β-amino carbonyl product. While not a direct synthesis of the target compound, the resulting product can be a versatile intermediate.
Another approach is the use of chiral primary amine catalysts bearing bulky groups, which have shown effectiveness in asymmetric α-functionalizations of aldehydes, including amination. These catalysts can promote the reaction with high enantioselectivity.
Optimization of Synthetic Efficiency and Scalability for this compound
The industrial production of this compound necessitates synthetic routes that are not only high-yielding but also robust, scalable, and cost-effective. Optimization efforts typically revolve around several key strategies, including the choice of starting materials, reaction conditions, and purification methods. The most common pathways to this compound involve the transformation of functional groups on the 2-(tert-butoxy)phenyl scaffold, primarily through the reduction of a nitrile or the reductive amination of an aldehyde.
Reductive Amination of 2-(tert-butoxy)benzaldehyde
Reductive amination stands out as a widely used method for amine synthesis due to its convergent nature and the general availability of the aldehyde precursor. researchgate.net This process involves the reaction of 2-(tert-butoxy)benzaldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the desired primary amine.
The efficiency and scalability of this process are influenced by several factors, including the choice of reducing agent, solvent, temperature, and pressure. For large-scale production, catalytic hydrogenation is often preferred due to its high atom economy and lower waste generation compared to stoichiometric metal hydride reagents.
Table 1: Comparison of Reducing Agents for the Reductive Amination of 2-(tert-butoxy)benzaldehyde
| Reducing Agent | Typical Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Scalability Considerations |
| Hydrogen Gas | Pd/C, Raney Ni | Methanol, Ethanol | 25-80 | 1-50 | 85-95 | Requires specialized high-pressure equipment; catalyst handling and recovery are key. |
| Sodium Borohydride | None | Methanol | 0-25 | Atmospheric | 70-85 | Safer to handle than LiAlH₄; generates stoichiometric waste. |
| Sodium Triacetoxyborohydride | None | Dichloromethane, THF | 0-25 | Atmospheric | 80-90 | Milder and more selective than NaBH₄; higher cost. |
This table presents typical conditions and yields for the reductive amination of benzaldehydes and is illustrative for the synthesis of this compound.
Optimization studies often focus on catalyst selection and reaction conditions to maximize the yield and purity of the primary amine while minimizing the formation of secondary and tertiary amine byproducts. The use of an excess of ammonia and careful control of the reaction temperature can help to suppress over-alkylation. For industrial applications, continuous flow reactors are being explored to enhance heat and mass transfer, improve safety, and increase throughput.
Reduction of 2-(tert-butoxy)benzonitrile
The reduction of the nitrile functionality to a primary amine can be accomplished using various reducing agents. Catalytic hydrogenation is a common choice for large-scale synthesis, offering high yields and environmental benefits.
Table 2: Conditions for the Reduction of Aryl Nitriles
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Typical Yield (%) |
| Hydrogen Gas | Raney Ni, Rh/Al₂O₃ | Methanol/Ammonia | 50-100 | 50-100 | >90 |
| Lithium Aluminum Hydride | None | Diethyl ether, THF | 0-35 | Atmospheric | 85-95 |
| Sodium Borohydride | CoCl₂ | Methanol | 0-25 | Atmospheric | 70-80 |
This table illustrates common conditions for the reduction of benzonitriles and can be applied to the synthesis of this compound.
For scalability, the selection of a robust and recyclable catalyst is paramount. The addition of ammonia during the hydrogenation can help to minimize the formation of secondary amine impurities. Process optimization would involve fine-tuning the catalyst loading, hydrogen pressure, and temperature to achieve the desired conversion and selectivity in the shortest possible reaction time.
Alternative Synthetic Strategies
Other methods, such as the Gabriel synthesis and the Delepine reaction, offer alternative pathways to primary amines from alkyl halides. numberanalytics.comwikipedia.orgwikipedia.org In the context of this compound, these would involve the synthesis of 2-(tert-butoxy)benzyl halide as a key intermediate.
The Gabriel synthesis utilizes potassium phthalimide (B116566) to alkylate the benzyl (B1604629) halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.orgmasterorganicchemistry.comresearchgate.netlibretexts.org While it reliably produces primary amines with minimal over-alkylation, the multi-step nature and the generation of phthalhydrazide (B32825) waste can be drawbacks for large-scale production. wikipedia.org Optimization of this route would focus on efficient and high-yield synthesis of the benzyl halide and streamlining the deprotection step.
The Delepine reaction involves the reaction of a benzyl halide with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. wikipedia.org This method can be advantageous due to the use of inexpensive reagents. However, the formation of byproducts and the use of chlorinated solvents are considerations for scalability and environmental impact. wikipedia.org
Reactivity Profiles and Transformational Pathways of 2 Tert Butoxy Phenyl Methanamine
Reactions Involving the Primary Amine Functionality of [2-(Tert-butoxy)phenyl]methanamine
The primary amine group in this compound is a key site for a variety of nucleophilic reactions, enabling the formation of new carbon-nitrogen bonds and the construction of more complex molecular architectures.
Derivatization to Imines and Schiff Bases
The primary amine of this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction, typically carried out under conditions that facilitate the removal of water, is a fundamental transformation in organic chemistry. The resulting imine can serve as an intermediate in numerous synthetic pathways. For instance, the reaction of an amine with an aldehyde or ketone forms a tetrahedral "aminol" intermediate which then eliminates water to form the imine. mnstate.edu The equilibrium of this reaction can be shifted towards the product by removing water. mnstate.edu
A notable application is the synthesis of N-(diphenylmethylene)-1-phenylmethanamine derivatives. In a specific example, a related ketamine was reacted with an aryl bromide in the presence of a palladium catalyst and a strong base like sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) to yield the corresponding imine. rsc.org
Amide and Urea (B33335) Formation
The nucleophilic nature of the primary amine allows for its acylation to form amides and its reaction with isocyanates or other carbonyl sources to produce ureas. These reactions are crucial for the synthesis of a wide array of functional molecules.
Amide synthesis is commonly achieved by reacting the amine with an acid chloride or anhydride. libretexts.org This reaction is generally rapid and high-yielding. To neutralize the hydrochloric acid byproduct, a base such as sodium hydroxide (B78521) or pyridine (B92270) is often added. libretexts.org
Urea derivatives can be synthesized through various methods. One approach involves the reaction of amines with isocyanates. organic-chemistry.org Another method is the direct synthesis from carboxylic acids and urea using a catalyst like Mg(NO3)2·6H2O. nih.gov For example, N,N'-dimethylurea and N,N'-diphenylurea have been used to create secondary amides. nih.gov The synthesis of urea derivatives of thiazol-2-ethylamines has been explored for their potential biological activity. nih.gov
Reactions with Carbonyl Compounds
Beyond simple imine formation, the primary amine of this compound can participate in more complex reactions with carbonyl compounds. The carbonyl group is a fundamental functional group present in aldehydes, ketones, esters, and amides, and its reactions are central to many synthetic transformations. thermofisher.com
One of the most well-known reactions is the Grignard reaction, where an organomagnesium compound adds to a carbonyl group to form an alcohol. libretexts.org For example, Grignard reagents react with formaldehyde (B43269) to produce primary alcohols, with other aldehydes to form secondary alcohols, and with ketones to yield tertiary alcohols. libretexts.org
Another significant reaction is the aldol (B89426) reaction, which involves the addition of an enol or enolate of a carbonyl compound to an aldehyde or ketone. thermofisher.com While direct alkylation of primary amines can be challenging due to polyalkylation, specific methods have been developed for selective mono-alkylation. libretexts.orgorganic-chemistry.org
Transformations Modulating the Tert-butoxy (B1229062) Group of this compound
The tert-butoxy group serves as a bulky, acid-labile protecting group for the phenolic oxygen. Its removal is a key step in many synthetic sequences, unmasking the phenol (B47542) for further functionalization.
Acid-Catalyzed Deprotection and Cleavage Reactions
The most common method for removing the tert-butoxy group is through acid-catalyzed cleavage. The bulky tert-butyl group is readily cleaved under acidic conditions, often using strong acids like trifluoroacetic acid (TFA) or milder acids like phosphoric acid.
The mechanism of TFA-mediated deprotection involves the formation of a tert-butyl cation, which can then be scavenged to prevent side reactions. nih.gov The cleavage of the C-O bond in tert-butyl ethers can be facilitated by catalysts. For instance, aqueous phosphoric acid is an effective and environmentally friendly reagent for the deprotection of tert-butyl ethers. organic-chemistry.org Another method involves the use of a tris-4-bromophenylamminium radical cation, known as "magic blue," in combination with triethylsilane for a mild deprotection. organic-chemistry.org
| Reagent | Conditions | Notes |
| Trifluoroacetic acid (TFA) | Room temperature | Commonly used, can lead to side reactions if not scavenged. nih.gov |
| Phosphoric acid (aq.) | - | Mild, environmentally friendly, and selective. organic-chemistry.org |
| "Magic blue" / Triethylsilane | Mild conditions | Catalytic and high-yielding. organic-chemistry.org |
| Erbium triflate (Er(OTf)3) | Methanol, MW irradiation | Rapid removal of the tert-butyl group. organic-chemistry.org |
Rearrangement Reactions Involving the Tert-butyl Moiety
While less common than deprotection, rearrangement reactions involving the tert-butyl group can occur under specific conditions. A rearrangement reaction involves the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de One example of a rearrangement is the Baeyer-Villiger oxidation, which converts a ketone to an ester. wiley-vch.de In the context of pyridin-4-amines, N,N-di-tert-butoxycarbonylpyridin-4-amines have been observed to rearrange to tert-butyl 4-(tert-butoxycarbonylamino)nicotinates when treated with lithium diisopropylamide (LDA). researchgate.net
Exclusive Report: Investigating the Aromatic Substitution Reactions of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data on the electrophilic or nucleophilic aromatic substitution reactions of the compound this compound has been found. As a result, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time.
The field of organic chemistry relies on documented and peer-reviewed research to understand the reactivity and transformational pathways of chemical compounds. While the fundamental principles of electrophilic and nucleophilic aromatic substitution are well-established, the specific outcomes for any given molecule are determined by the interplay of its unique electronic and steric properties.
The target molecule, this compound, possesses two key substituents on its phenyl ring: a tert-butoxy group (-O-t-Bu) and an aminomethyl group (-CH2NH2). In theory, both of these groups are ortho-, para-directing activators for electrophilic aromatic substitution. The tert-butoxy group is a strong activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs. The aminomethyl group is also considered activating and ortho-, para-directing.
Theoretically, electrophilic attack would be directed to the positions ortho and para to these substituents. Specifically, the most likely positions for substitution would be the carbon atom para to the strongly activating tert-butoxy group (position 5) and the carbon atom para to the aminomethyl group (position 4). However, the bulky nature of the tert-butyl group could sterically hinder attack at the ortho position adjacent to it (position 3).
For nucleophilic aromatic substitution to occur, the aromatic ring typically requires the presence of strong electron-withdrawing groups and a good leaving group, neither of which are inherent to the structure of this compound.
Without published experimental results, any discussion of the reactivity of this compound in electrophilic and nucleophilic aromatic substitution reactions remains purely speculative. The creation of a scientifically accurate article with detailed findings and data tables, as requested, is contingent on the availability of such primary research data. At present, it appears that such studies have not been published or are not available in the public domain.
Therefore, the section on the "," specifically focusing on "Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring," cannot be provided.
Applications of 2 Tert Butoxy Phenyl Methanamine As a Key Building Block and Ligand Precursor in Organic Synthesis
Utilization in Asymmetric Catalysis
Asymmetric catalysis, the process of selectively producing one enantiomer of a chiral product, is a powerful tool in modern organic synthesis. The development of effective chiral ligands and catalysts is paramount to the success of this field. The structure of [2-(Tert-butoxy)phenyl]methanamine makes it an attractive starting material for the synthesis of novel chiral ligands for both transition metal and organocatalytic systems.
As a Chiral Ligand Precursor for Transition Metal Catalysis (e.g., Palladium, Rhodium)
The primary amine functionality of this compound serves as a versatile handle for the construction of more elaborate ligand scaffolds. Through reactions such as imination, amidation, or reductive amination, the aminomethyl group can be readily incorporated into bidentate or polydentate ligand frameworks. The strategic placement of the tert-butoxy (B1229062) group ortho to the aminomethyl substituent can offer several advantages in the context of transition metal catalysis.
The synthesis of chiral phosphine (B1218219) ligands has been a significant area of research for asymmetric catalysis. tcichemicals.com While direct examples utilizing this compound are not prevalent in the literature, the principles of ligand design suggest its potential. For instance, reaction of the amine with a chiral phosphine-containing aldehyde or ketone could yield a P,N-ligand. The bulky tert-butoxy group could play a crucial role in creating a well-defined chiral pocket around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction.
Palladium and rhodium complexes are widely used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalization. sigmaaldrich.commdpi.comrsc.orgarabjchem.orgresearchgate.netcsic.esnih.gov The efficacy of these catalytic systems is often dictated by the nature of the supporting ligands. The development of ligands derived from this compound could lead to novel catalysts with unique reactivity and selectivity profiles. The ortho-alkoxy group might participate in hemilabile coordination, where it can reversibly bind to the metal center, potentially stabilizing catalytic intermediates and influencing the reaction pathway.
Role in Organocatalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside transition metal catalysis and biocatalysis. Chiral amines and their derivatives are among the most common and effective classes of organocatalysts. rsc.orgyale.edu
This compound can serve as a scaffold for the development of novel organocatalysts. For example, derivatization of the primary amine with a chiral acidic group could lead to bifunctional acid-base catalysts. The bulky tert-butoxy group would be expected to play a key role in establishing the chiral environment necessary for enantioselective transformations. While cinchona alkaloids are a widely applied class of organocatalysts, the development of new catalyst scaffolds is an ongoing area of research. nih.gov
Synthesis of Complex Molecular Architectures and Scaffolds
Beyond its potential in catalysis, this compound is a valuable building block for the construction of more complex and functionally rich molecular architectures. Its constituent parts can be strategically employed to direct the formation of specific structural motifs.
Incorporation into Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. One of the most successful and widely used chiral auxiliaries is tert-butanesulfinamide, developed by Ellman and coworkers. yale.edunih.govharvard.edursc.org This auxiliary has been extensively used in the asymmetric synthesis of amines through the addition of organometallic reagents to N-tert-butanesulfinyl imines. harvard.edu
The structural similarity of the tert-butyl group on a nitrogen atom in both tert-butanesulfinamide and this compound suggests that the latter could be a precursor to novel chiral auxiliaries. By converting the primary amine of this compound into a chiral directing group, it could be used to control the stereochemical outcome of reactions on an attached substrate. The tert-butoxy group would likely play a similar role to the tert-butyl group in the Ellman auxiliary, providing a sterically demanding environment to bias the approach of a reagent to one face of the molecule.
Table 1: Diastereoselectivity in the Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines
| Aldimine Substituent (R) | Grignard Reagent | Diastereomeric Ratio (dr) |
| p-Tolyl | MeMgBr | 98:2 |
| Naphthyl | MeMgBr | 97:3 |
| i-Pr | PhMgBr | 98:2 |
| Ph | EtMgBr | 94:6 |
Data adapted from studies on the Ellman auxiliary, demonstrating the high levels of stereocontrol achievable with a tert-butyl-substituted chiral auxiliary. harvard.edu
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals. nih.govnih.govmdpi.combrandeis.eduresearchgate.net The development of efficient methods for their synthesis is a major focus of organic chemistry. This compound can serve as a versatile starting material for the construction of various heterocyclic systems.
The primary amine can act as a nucleophile in intramolecular cyclization reactions to form a variety of ring systems. For example, reaction with a suitable dielectrophile could lead to the formation of piperidines, pyrrolidines, or other nitrogen-containing rings. The ortho-tert-butoxy group could influence the regioselectivity of such cyclizations and could be a handle for further synthetic transformations. Reviews on the synthesis of N-heterocycles highlight the importance of amine building blocks in these strategies. nih.govnih.govrsc.org
Building Block for Enantioselective Total Synthesis Efforts
The total synthesis of complex, biologically active natural products is a driving force for the development of new synthetic methods and strategies. researchgate.netnih.gov Chiral building blocks that can be incorporated into the carbon skeleton of a target molecule are of immense value. This compound, particularly in its enantiomerically pure form, represents a potential chiral building block for such endeavors.
While no published total syntheses explicitly report the use of this compound, its structural features make it an intriguing candidate for future applications. The aromatic ring can be further functionalized, and the aminomethyl group can be elaborated into more complex side chains. The tert-butoxy group can serve as a protecting group for the phenol (B47542), which can be deprotected at a later stage to reveal a more reactive hydroxyl group for further synthetic manipulations. The first enantioselective total synthesis of complex molecules like (+)-methoxystemofoline and (+)-isomethoxystemofoline showcases the intricate strategies employed in this field, where novel building blocks can play a pivotal role. tcichemicals.com
Mechanistic Investigations of Reactions Involving 2 Tert Butoxy Phenyl Methanamine and Its Derivatives
Kinetic Studies of Reaction Pathways
Currently, there is a lack of published kinetic data for reactions involving [2-(tert-butoxy)phenyl]methanamine. To conduct a thorough kinetic study, researchers would typically monitor the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst loading). This would allow for the determination of the reaction order, rate constants, and the activation energy, providing fundamental insights into the reaction's speed and dependence on different factors. Without such studies, a quantitative understanding of the reaction pathways remains elusive.
Elucidation of Transition States and Reaction Intermediates
The identification and characterization of transition states and reaction intermediates are crucial for a complete understanding of a reaction mechanism. Techniques such as computational chemistry (e.g., density functional theory calculations) and spectroscopic methods (e.g., in-situ NMR, transient absorption spectroscopy) are often employed for this purpose. However, specific studies applying these methods to reactions of this compound to elucidate the structures and energies of transition states and intermediates have not been found in the surveyed literature.
Probing the Stereoelectronic Influence of the Tert-butoxy (B1229062) Group
The tert-butoxy group, being bulky and electron-donating, is expected to exert significant stereoelectronic effects on the reactivity of the adjacent benzylic amine. The steric hindrance could influence the approach of reactants and the geometry of transition states, while its electronic effect could modulate the nucleophilicity of the amine and the stability of any charged intermediates. A systematic study comparing the reactivity of this compound with other ortho-substituted phenylmethanamines would be necessary to quantify these effects. However, such comparative mechanistic studies are not currently available.
Catalytic Cycle Analysis in Systems Utilizing this compound Ligands
This compound has the potential to act as a bidentate ligand in organometallic catalysis, coordinating to a metal center through both the amino group and the ether oxygen of the tert-butoxy group. A detailed analysis of a catalytic cycle involving such a ligand would require the isolation and characterization of key catalytic intermediates, kinetic studies of the individual steps (e.g., oxidative addition, migratory insertion, reductive elimination), and computational modeling of the entire cycle. At present, there are no published reports detailing such a comprehensive catalytic cycle analysis for systems employing this compound as a ligand.
Computational Chemistry and Theoretical Insights into 2 Tert Butoxy Phenyl Methanamine Reactivity and Selectivity
Density Functional Theory (DFT) Studies of Conformational Preferences
No published data is available. A proper DFT study would involve geometric optimization of various possible conformers of [2-(Tert-butoxy)phenyl]methanamine to determine their relative stabilities. This would typically involve rotating the C-O and C-C bonds of the tert-butoxy (B1229062) group and the C-C bond connecting the aminomethyl group to the phenyl ring. The expected outcome would be a table of relative energies for each stable conformer.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 0 | Data not available |
| 2 | 60 | Data not available |
| 3 | 120 | Data not available |
| 4 | 180 | Data not available |
This table is for illustrative purposes only. No experimental or theoretical data is available.
Computational Modeling of Reaction Mechanisms and Transition States
No specific reaction mechanisms involving this compound have been computationally modeled. Such a study would identify the transition state structures and calculate the activation energies for reactions in which this molecule participates, for instance, in N-alkylation or acylation reactions.
Table 2: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Path A | TS1 | Data not available |
| Path B | TS2 | Data not available |
This table is for illustrative purposes only. No experimental or theoretical data is available.
Prediction of Stereoselectivity in Asymmetric Transformations
There are no available studies on the prediction of stereoselectivity in asymmetric transformations involving this compound or its derivatives. This type of research would be relevant if the amine were used as a directing group or as part of a chiral ligand in catalysis.
Molecular Dynamics Simulations of this compound-Ligand Complexes
No molecular dynamics simulations of this compound complexed with any ligand or metal have been reported. These simulations would provide insight into the stability and dynamics of such complexes, which could be relevant for catalysis or materials science.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
Advanced Spectroscopic and Crystallographic Methodologies for Structural and Mechanistic Investigations of 2 Tert Butoxy Phenyl Methanamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of [2-(tert-butoxy)phenyl]methanamine derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the confirmation of the molecular framework.
In structural elucidation, the ¹H NMR spectrum of this compound would exhibit characteristic signals: a singlet for the nine equivalent protons of the tert-butyl group, distinct multiplets for the aromatic protons on the substituted benzene (B151609) ring, a singlet or a broadened singlet for the benzylic methylene (B1212753) (CH₂) protons, and a signal for the amine (NH₂) protons. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the ortho substitution pattern. Similarly, the ¹³C NMR spectrum provides data for each unique carbon atom, including the quaternary carbons of the tert-butyl group and the aromatic ring.
For more complex derivatives, advanced 2D NMR techniques are employed. For instance, Correlation Spectroscopy (COSY) can establish proton-proton coupling networks, confirming the connectivity of adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. osf.io These techniques are crucial for assigning the stereochemistry in diastereomeric derivatives, where subtle differences in chemical shifts and nuclear Overhauser effects (NOEs) can reveal the relative spatial arrangement of substituents.
Furthermore, NMR is a powerful method for real-time reaction monitoring. researchgate.net By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be tracked quantitatively without the need for sample extraction or workup. nih.govresearchgate.net This approach allows for the determination of reaction kinetics and the identification of transient intermediates that might otherwise go undetected. researchgate.net The development of benchtop NMR spectrometers has made this technique more accessible for routine monitoring directly within a synthetic laboratory setting. osf.io
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Data are hypothetical and for illustrative purposes. Actual values may vary depending on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C(CH₃)₃ | 1.35 (s, 9H) | 28.9 |
| C(CH₃)₃ | - | 78.5 |
| Ar-H (4 positions) | 6.90-7.30 (m, 4H) | 121.5, 122.8, 128.9, 130.2 |
| Ar-C-O | - | 155.4 |
| Ar-C-CH₂ | - | 132.1 |
| CH₂NH₂ | 3.90 (s, 2H) | 40.7 |
Mass Spectrometry for Reaction Pathway Elucidation and Intermediate Identification
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound derivatives and for probing their fragmentation patterns. When coupled with soft ionization techniques like Electrospray Ionization (ESI), it can provide precise molecular weights, often with high resolution (HRMS) to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) is particularly valuable for mechanistic studies. nih.gov In a typical experiment, the protonated molecule [M+H]⁺ of a derivative is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a roadmap of the molecule's structural vulnerabilities and can be used to distinguish between isomers. For this compound, characteristic fragmentation would likely involve the loss of the tert-butyl group as isobutylene (B52900) (56 Da), cleavage of the benzylic C-N bond, or other rearrangements.
By analyzing the mass spectra of a reaction mixture over time, it is possible to identify the masses of starting materials, intermediates, products, and byproducts. This "gas-phase chemistry laboratory" approach can help elucidate complex reaction pathways. nih.gov For example, in a reaction designed to modify the amine group, MS can confirm the formation of the expected product and also identify any unexpected intermediates arising from rearrangements or side reactions, providing crucial insights for reaction optimization.
Table 2: Predicted ESI-MS Adducts and Fragments for this compound (C₁₁H₁₇NO) Data based on predicted values. uni.lu
| Ion Species | Calculated m/z | Interpretation |
|---|---|---|
| [M+H]⁺ | 180.1383 | Protonated molecule |
| [M+Na]⁺ | 202.1202 | Sodium adduct |
| [M-H]⁻ | 178.1237 | Deprotonated molecule |
| [M+H-C₄H₈]⁺ | 124.0757 | Loss of isobutylene from protonated molecule |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Interactions
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. For derivatives of this compound that can be grown as single crystals, this technique can unambiguously determine bond lengths, bond angles, and the precise spatial arrangement of all atoms.
A critical application of X-ray crystallography is the determination of the absolute configuration of chiral molecules. When a chiral derivative is synthesized, resolving its enantiomers and assigning the absolute stereochemistry (R or S) is essential. By crystallizing the derivative, often as a salt with a chiral counter-ion of known configuration, the resulting crystal structure allows for the unequivocal assignment of the stereocenter(s).
Furthermore, the crystal structure reveals how molecules pack together in the lattice, providing invaluable information about intermolecular interactions. nih.gov These can include classical hydrogen bonds (e.g., involving the amine group), weaker C-H···O or C-H···π interactions, and π-π stacking between aromatic rings. nih.govmdpi.com Understanding these solid-state interactions is crucial in materials science for designing crystalline materials with specific properties. Analysis of the crystal packing of this compound derivatives can reveal how the bulky tert-butyl group influences the supramolecular assembly. rsc.org
Table 3: Illustrative Crystallographic Data Parameters for a Hypothetical Derivative Note: These values are representative of a typical small organic molecule and are for illustrative purposes only.
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.531 |
| b (Å) | 17.051 |
| c (Å) | 14.108 |
| β (°) | 100.61 |
| Volume (ų) | 1780.8 |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | 1.345 |
Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess Determination in Research Contexts
While chromatography (HPLC, GC) is the standard for determining enantiomeric excess (ee), chiroptical methods offer a rapid and often high-throughput alternative, which is particularly useful in the context of screening asymmetric reactions. nih.govnih.gov Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by a chiral molecule, is a primary technique in this area.
For derivatives of this compound that are chiral, each enantiomer will produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal at a specific wavelength is directly proportional to the concentration and the enantiomeric excess of the sample. By measuring the CD signal of a reaction product and comparing it to the signal of an enantiopure standard, the ee can be quickly calculated.
A more advanced technique, exciton-coupled circular dichroism (ECCD), can be used when a molecule contains two or more chromophores. nih.gov The spatial interaction between these chromophores leads to a characteristic split CD signal (a "couplet"), the sign of which can be directly related to the absolute configuration of the molecule. This method can be powerful for both ee determination and stereochemical assignment without requiring crystallization. nih.gov These methods are especially advantageous in combinatorial chemistry and high-throughput screening where the speed of analysis is paramount. nih.gov
Future Research Directions and Unexplored Reactivity of 2 Tert Butoxy Phenyl Methanamine
Sustainable Synthetic Methodologies for [2-(Tert-butoxy)phenyl]methanamine
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research could significantly improve the synthesis of this compound by focusing on green chemistry principles such as flow chemistry and biocatalysis.
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and reaction control compared to traditional batch processes. mdpi.com A prospective flow-based synthesis could begin with 2-cyanophenol, proceeding through tert-butylation followed by a continuous hydrogenation/reduction of the nitrile to the aminomethyl group. This approach would minimize manual handling of intermediates and allow for precise control of reaction parameters, potentially increasing yield and purity. The integration of real-time analysis, such as benchtop NMR, could further optimize the process. rsc.org
Biocatalysis: Enzymatic synthesis provides a highly selective and environmentally friendly alternative to conventional chemical methods. nih.gov A potential biocatalytic route could involve the enzymatic reductive amination of a precursor, [2-(tert-butoxy)phenyl]formaldehyde. The use of enzymes like transaminases or engineered reductases could produce the target amine with high enantiopurity if a chiral product is desired. This method operates under mild conditions, typically in aqueous media, drastically reducing the environmental footprint. nih.gov
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Methodology | Potential Advantages | Key Research Challenges | Relevant Precursors |
|---|---|---|---|
| Continuous Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, process automation. mdpi.comchimia.ch | High-pressure equipment for hydrogenation, catalyst stability over time, solvent selection. | 2-(tert-butoxy)benzonitrile, 2-(tert-butoxy)benzaldehyde |
| Biocatalysis | High stereoselectivity, mild reaction conditions (pH, temp), reduced waste, biodegradable catalysts. nih.gov | Enzyme discovery and engineering for substrate specificity, cofactor recycling, product inhibition. nih.gov | 2-(tert-butoxy)benzaldehyde |
| Green Solvent Systems | Reduced environmental impact and toxicity, improved process safety. | Solvent/reagent compatibility, product isolation, catalyst performance in alternative media. | 2-Hydroxybenzonitrile, 2-Chlorobenzonitrile |
Novel Derivatization Pathways and Functionalization Strategies
The dual reactivity of the primary amine and the activated aromatic ring in this compound allows for a multitude of derivatization strategies, opening pathways to new molecular architectures.
Amine-Centric Functionalization: The primary amine is a versatile handle for elaboration. Standard acylation with various substituted carboxylic acids can produce a library of amide derivatives, similar to syntheses of other complex amides. nih.gov More advanced methods, such as the Umpolung Amide Synthesis (UmAS), could be explored to incorporate the [2-(tert-butoxy)phenyl]methyl moiety into peptide backbones, creating non-natural amino acid analogues. researchgate.net
Aromatic Ring Functionalization: The electron-donating tert-butoxy (B1229062) group activates the aromatic ring for electrophilic substitution, primarily at the para-position relative to it. However, the combination of the tert-butoxy and aminomethyl groups could be leveraged for directed ortho-metalation (DoM), allowing for the introduction of substituents at specific positions, which would otherwise be difficult to achieve. Subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated derivative could further expand the molecular complexity.
Table 2: Potential Derivatization Reactions and Products
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application Area |
|---|---|---|---|
| Acylation | Acyl Chlorides, Carboxylic Acids | Amide | Medicinal Chemistry, Polymer Building Blocks |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Ligand Synthesis, Catalysis |
| Directed ortho-Metalation | Organolithium Reagents | Aryllithium Species | Synthesis of Polysubstituted Aromatics |
| Suzuki Cross-Coupling | Arylboronic Acids (on a halogenated derivative) | Biaryl | Materials Science, Ligand Design |
Exploration of New Catalytic Applications Beyond Current Paradigms
The structure of this compound is well-suited for applications in both organocatalysis and as a ligand scaffold in transition metal catalysis.
Organocatalysis: Chiral primary amines are effective organocatalysts for asymmetric reactions, proceeding through enamine or iminium ion intermediates. By synthesizing chiral analogues of this compound, new catalysts could be developed for reactions such as the asymmetric α-functionalization of aldehydes and ketones. The bulky tert-butoxy group could impart unique steric control and influence the catalytic pocket, potentially leading to high levels of enantioselectivity.
Ligand Synthesis: The molecule's aminomethyl and ether-oxygen moieties can act as a bidentate N,O-chelating ligand for various transition metals. The steric bulk of the tert-butyl group can create a well-defined coordination sphere around the metal center, influencing its catalytic activity and selectivity. This is analogous to how tert-butyl-phenyl substitutions are used to tune the properties of ruthenium complexes. rsc.org Furthermore, oxidation of the amine to a nitroxide radical could produce a paramagnetic ligand for the development of novel magnetic materials and complexes, a strategy that has been demonstrated with related aniline (B41778) derivatives. nih.gov
Table 3: Proposed Catalytic Systems for Future Study
| Catalysis Type | Proposed Catalyst Structure | Target Reaction Class | Rationale for Exploration |
|---|---|---|---|
| Asymmetric Organocatalysis | Chiral this compound | Asymmetric Aldol (B89426), Michael, Mannich reactions | Steric bulk may enhance enantioselectivity; potential for novel reactivity. |
| Transition Metal Catalysis | Pd(II) or Cu(II) complex with the amine as an N,O-ligand | C-H Activation, Cross-Coupling Reactions | Chelation can stabilize the metal center; steric hindrance can influence regioselectivity. |
| Magnetic Material Precursor | Nitroxide radical derived from the amine, complexed with Cu(II) or Mn(II) | Not applicable (material) | Synthesis of new single-molecule magnets or paramagnetic probes. nih.gov |
Integration into Advanced Material Science Precursor Synthesis (Excluding Material Properties)
The unique functionalities of this compound make it an attractive building block for the synthesis of precursors for advanced materials like metal-organic frameworks (MOFs) and functional polymers. This section focuses strictly on the synthesis of these precursors.
Metal-Organic Framework (MOF) Linker Synthesis: MOFs are constructed from metal nodes and organic linkers. nih.gov To be used as a primary linker, this compound would first need to be functionalized to include at least two coordinating groups, such as carboxylic acids. A potential synthetic route involves the directed ortho-metalation of the aromatic ring at two positions, followed by carboxylation. The resulting dicarboxylic acid derivative could then be used in solvothermal synthesis with metal salts (e.g., Zn(NO₃)₂, Cu(NO₃)₂) to form novel MOFs. nih.gov The amine and tert-butoxy groups, not involved in the primary framework construction, would decorate the pores of the MOF, offering sites for post-synthetic modification or influencing guest interactions. The synthesis of amine-containing MOFs is an active area of research. rsc.org
Polymer Monomer Synthesis: The primary amine group allows this molecule to act as a monomer in step-growth polymerization. Reaction with diacyl chlorides would lead to the formation of novel polyamides. The bulky, non-polar tert-butoxy side group would be expected to disrupt chain packing, potentially leading to amorphous polymers with increased solubility and modified thermal characteristics. Similarly, reaction with diisocyanates would yield polyureas with pendant tert-butoxyphenyl groups.
Table 4: Proposed Synthetic Schemes for Material Precursors
| Material Class | Precursor Synthesis Outline | Target Precursor Structure | Polymerization/MOF Formation Reaction |
|---|---|---|---|
| Metal-Organic Framework (MOF) | 1. Halogenation of the aromatic ring. 2. Double Suzuki coupling with a carboxyester-boronic acid. 3. Hydrolysis to the dicarboxylic acid. | 4-(Aminomethyl)-3-(tert-butoxy)isophthalic acid | Solvothermal reaction with metal salt (e.g., Zn(NO₃)₂) |
| Polyamide | Direct use of the title compound as a monomer. | This compound | Condensation polymerization with a diacyl chloride (e.g., terephthaloyl chloride) |
| Polyurea | Direct use of the title compound as a monomer. | This compound | Addition polymerization with a diisocyanate (e.g., MDI) |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [2-(tert-butoxy)phenyl]methanamine in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile or neoprene gloves, inspected prior to use, and flame-retardant antistatic lab coats. Avoid skin contact by employing proper glove removal techniques .
- Storage : Store in tightly sealed containers at 2–8°C in a dry, ventilated area. Avoid incompatibles like oxidizers and peroxides .
- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid drainage systems. Dispose of waste via approved facilities .
- First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Reductive Amination : React 2-(tert-butoxy)benzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol under reflux (yield: ~60–70%) .
- Nucleophilic Substitution : Substitute tert-butoxide with 2-aminomethylphenol derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Optimization : Use continuous flow reactors to enhance yield (up to 85%) and reduce by-products like tert-butanol .
Advanced Research Questions
Q. How can researchers address discrepancies in reported toxicity data for this compound?
- Methodological Answer :
- Controlled Studies : Replicate acute toxicity assays (e.g., OECD 423) using standardized doses (e.g., 300–2000 mg/kg in rodent models) to verify LD₅₀ values .
- Metabolite Analysis : Use LC-MS to identify toxic decomposition products (e.g., carbon monoxide, nitrogen oxides) under simulated physiological conditions .
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., [4-(trifluoromethoxy)phenyl]methanamine) to infer reactivity patterns .
Q. What strategies are effective in optimizing the yield of this compound under varying reaction conditions?
- Methodological Answer :
- Catalyst Screening : Test palladium-on-carbon vs. Raney nickel for reductive amination; the latter may reduce side reactions with tert-butoxy groups .
- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol); DMF improves solubility of intermediates but may require higher temps (90°C) .
- Data-Driven Optimization :
| Condition | Yield (%) | By-Products |
|---|---|---|
| DMF, 90°C, 12h | 78 | <5% tert-butanol |
| Ethanol, 70°C, 24h | 65 | 10% tert-butanol |
Q. How does the tert-butoxy substituent influence the compound's stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : The tert-butoxy group undergoes cleavage at pH < 2, forming phenol derivatives. Monitor via HPLC at 254 nm .
- Basic Stability : Stable at pH 7–12 but degrades in strong bases (pH > 12) via SN2 mechanisms. Use buffered solutions (pH 8–10) for long-term storage .
- Thermal Stability : Decomposes above 150°C, releasing CO and NOₓ. Conduct TGA-DSC to map degradation thresholds .
Q. What analytical techniques are most suitable for characterizing this compound and its derivatives?
- Methodological Answer :
- Structural Elucidation :
- NMR : ¹H NMR (δ 1.28 ppm for tert-butyl, δ 3.75 ppm for methanamine) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 210.1492 (C₁₁H₁₇NO₂) .
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- XRD : Resolve crystalline polymorphs to assess batch consistency .
Key Data Contradictions and Resolutions
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
